molecular formula C16H26N4O4 B12922226 Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate CAS No. 65908-11-4

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate

Cat. No.: B12922226
CAS No.: 65908-11-4
M. Wt: 338.40 g/mol
InChI Key: LLYHVFRRTKIQIP-UHFFFAOYSA-N
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Description

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate is a complex organic compound with the molecular formula C16H26N4O4. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate typically involves the reaction of pyrimidine derivatives with diethylamine and dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-bis(dimethylamino)pyrimidine-4,5-dicarboxylate
  • Pyrimidine derivatives with different substituents

Uniqueness

Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate is unique due to its specific diethylamino groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

65908-11-4

Molecular Formula

C16H26N4O4

Molecular Weight

338.40 g/mol

IUPAC Name

dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate

InChI

InChI=1S/C16H26N4O4/c1-7-19(8-2)13-11(14(21)23-5)12(15(22)24-6)17-16(18-13)20(9-3)10-4/h7-10H2,1-6H3

InChI Key

LLYHVFRRTKIQIP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C(=O)OC)C(=O)OC)N(CC)CC

Origin of Product

United States

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